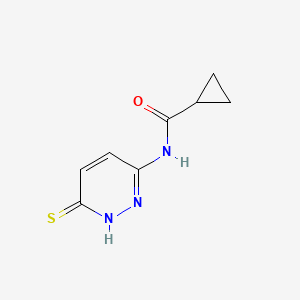

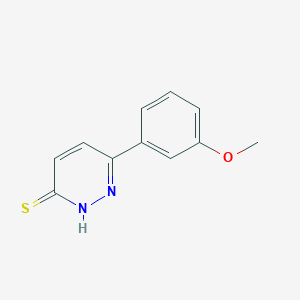

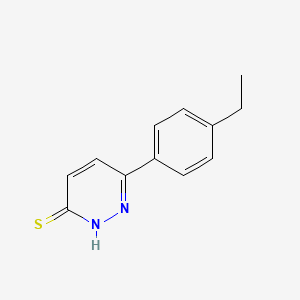

N-(6-mercaptopyridazin-3-yl)cyclopropanecarboxamide

Vue d'ensemble

Description

“N-(6-mercaptopyridazin-3-yl)cyclopropanecarboxamide” is a compound that contains a pyridazine ring and a cyclopropane ring. The term “mercapto” in the name indicates the presence of a sulfur atom. The compound’s CAS number is 1447965-77-6 .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving quinoxalines and cyclopropane .Applications De Recherche Scientifique

Anticancer Activity

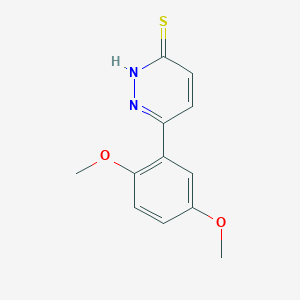

N-(6-mercaptopyridazin-3-yl)cyclopropanecarboxamide and its derivatives have shown promise in anticancer research. For instance, the synthesis of various derivatives of this compound has been explored for their potential in anti-HIV and anticancer activities. Studies like the one by Brzozowski (1996) have synthesized new compounds showing moderate anti-HIV activity and notable anticancer activity. Similarly, Hassan et al. (2017) utilized 6-mercaptopyridazin-3-yl derivatives for creating novel fused purine analogues, which exhibited potent anticancer activity against multiple cancer cell lines.

Anti-Tubercular Agents

Compounds related to N-(6-mercaptopyridazin-3-yl)cyclopropanecarboxamide have also been investigated for their potential as anti-tubercular agents. Srinivasarao et al. (2020) designed and synthesized derivatives that demonstrated significant activity against Mycobacterium tuberculosis, indicating the potential for these compounds in treating tuberculosis.

Antimicrobial and Antifungal Properties

Research by Udupi et al. (2007) and Begum (2018) on derivatives of N-(6-mercaptopyridazin-3-yl)cyclopropanecarboxamide has highlighted their potential in exhibiting antimicrobial and antifungal activities. This indicates a broad scope for these compounds in the development of new antimicrobial and antifungal agents.

Synthesis and Structural Studies

Studies focused on the synthesis and structural analysis of related compounds provide insights into the versatility of N-(6-mercaptopyridazin-3-yl)cyclopropanecarboxamide. Parella et al. (2013) explored the Pd-catalyzed direct arylation of C(sp3)-H bonds of cyclopropanes, leading to the assembly of novel cyclopropanecarboxamide scaffolds. This research highlights the compound's potential in the synthesis of complex molecules.

Diverse Biological Activities

Further research into the derivatives of N-(6-mercaptopyridazin-3-yl)cyclopropanecarboxamide has revealed a range of biological activities. For instance, studies by Khalifa et al. (2015) have synthesized heterocyclic compounds exhibiting antioxidant, antitumor, and antimicrobial activities, indicating the compound's potential in various therapeutic applications.

Propriétés

IUPAC Name |

N-(6-sulfanylidene-1H-pyridazin-3-yl)cyclopropanecarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3OS/c12-8(5-1-2-5)9-6-3-4-7(13)11-10-6/h3-5H,1-2H2,(H,11,13)(H,9,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMIDINDLUYUXOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NC2=NNC(=S)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-mercaptopyridazin-3-yl)cyclopropanecarboxamide | |

Retrosynthesis Analysis

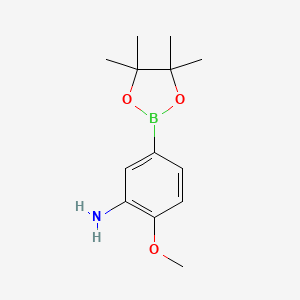

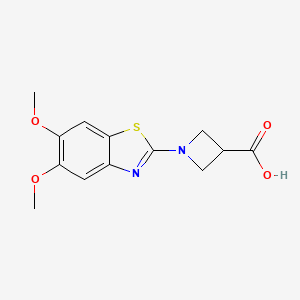

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-(1-Naphthyl)-6-oxopyridazin-1(6H)-yl]acetic acid](/img/structure/B1424969.png)

![N-[(4-bromothiophen-2-yl)methyl]-2-chloro-N-methylacetamide](/img/structure/B1424979.png)

![3-[4-(Trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid](/img/structure/B1424980.png)

![9-Ethyl-6,9-diazaspiro[4.5]decane](/img/structure/B1424981.png)

![2-chloro-N-{2-[4-(propan-2-yloxy)phenyl]ethyl}acetamide](/img/structure/B1424987.png)